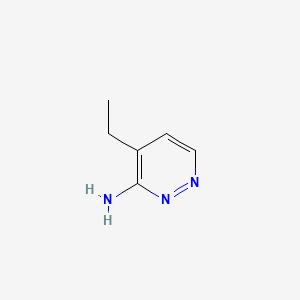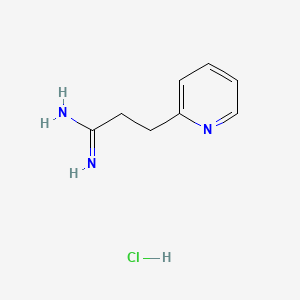
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy, also known as TEMPO, is a stable organic free radical that has been widely used in various scientific research applications. TEMPO has a unique structure that makes it an ideal candidate for many chemical reactions. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is a stable organic free radical that can undergo one-electron oxidation or reduction. It can react with various reactive species, including oxygen, nitrogen, and carbon-centered radicals. 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy can also form stable adducts with various molecules, including alcohols, amines, and thiols. The mechanism of action of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is complex and depends on the reaction conditions and the nature of the reactive species.
Efectos Bioquímicos Y Fisiológicos
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress in various cell types, including neurons and cardiomyocytes. 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been shown to have anti-cancer properties and can induce apoptosis in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has several advantages for lab experiments, including its stability, ease of synthesis, and versatility. 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is a stable free radical that can be easily stored and transported. Its synthesis method is relatively simple and can be easily scaled up for industrial applications. 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is also versatile and can be used in various chemical reactions. However, 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy also has some limitations, including its reactivity with various molecules and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy. One direction is the development of new synthesis methods for 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy and its derivatives. Another direction is the study of the mechanism of action of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy in various biological systems. The use of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy and its derivatives in drug delivery systems is also an area of future research. Finally, the development of new applications for 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy in organic synthesis, polymer chemistry, and biochemistry is an area of active research.
Conclusion:
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is a stable organic free radical that has been extensively studied for its biochemical and physiological effects. Its synthesis method is relatively simple, and it has been widely used in various scientific research applications. 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has several advantages for lab experiments, including its stability, ease of synthesis, and versatility. However, it also has some limitations, including its reactivity with various molecules and its potential toxicity at high concentrations. There are several future directions for the study of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy, including the development of new synthesis methods, the study of its mechanism of action, and the development of new applications in organic synthesis, polymer chemistry, and biochemistry.
Métodos De Síntesis
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy can be synthesized through the oxidation of 2,2,6,6-tetramethylpiperidine-1-oxyl (3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxyH) using various oxidizing agents. The most commonly used oxidizing agent is sodium hypochlorite (NaClO), which can be easily obtained and is relatively cheap. Other oxidizing agents that have been used for the synthesis of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy include manganese dioxide (MnO2), potassium permanganate (KMnO4), and lead tetraacetate (Pb(OAc)4). The synthesis of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is a simple and straightforward process that can be easily scaled up for industrial applications.
Aplicaciones Científicas De Investigación
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been extensively used in various scientific research applications, including organic synthesis, polymer chemistry, and biochemistry. In organic synthesis, 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been used as a catalyst for the oxidation of alcohols to aldehydes or ketones. It has also been used as a mediator for the oxidation of primary amines to nitro compounds. In polymer chemistry, 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been used as a radical initiator for the polymerization of various monomers. In biochemistry, 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been used as a spin label for the study of protein structure and dynamics.
Propiedades
Número CAS |
113872-32-5 |
|---|---|
Nombre del producto |
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy |
Fórmula molecular |
C8H14NO3 |
Peso molecular |
172.204 |
Nombre IUPAC |
4-$l^{1} |
InChI |
InChI=1S/C8H14NO3/c1-7(2)5-12-6(10)8(3,4)9(7)11/h5H2,1-4H3 |
Clave InChI |
DFPUSOQEKJCDQA-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)C(N1[O])(C)C)C |
Sinónimos |
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



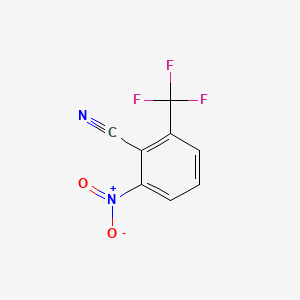
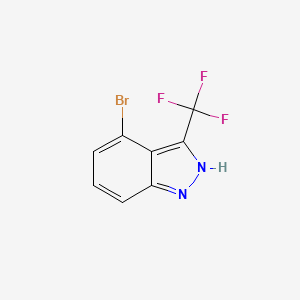
![Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate](/img/structure/B596171.png)
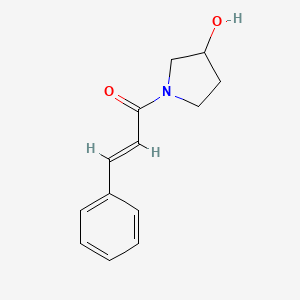
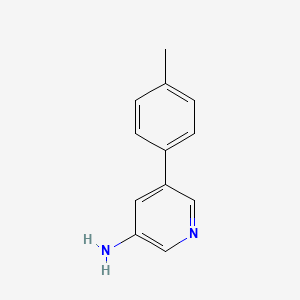

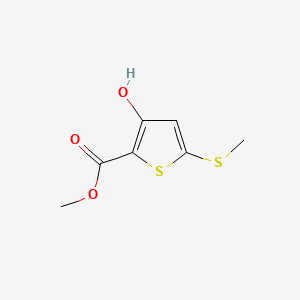
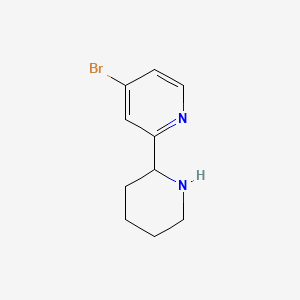
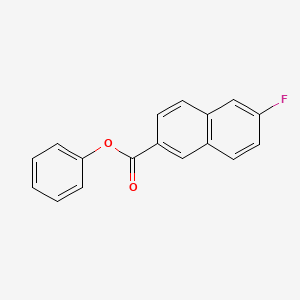
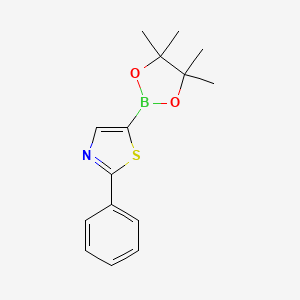
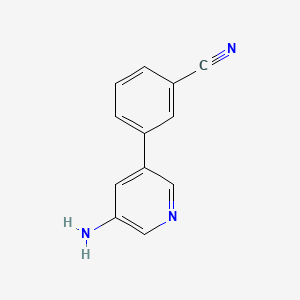
![5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B596188.png)
